Propan-1-(~15~N)amine
Description
Propan-1-(~15~N)amine (1-aminopropane-¹⁵N) is a stable isotopologue of propan-1-amine, where the nitrogen atom is replaced by the nitrogen-15 isotope. Its molecular formula is C₃H₉¹⁵N, with an average molecular mass of 59.11 g/mol (slightly higher than the natural isotope due to ¹⁵N). This compound is structurally characterized by a primary amine group (-NH₂) attached to a three-carbon alkyl chain. The ¹⁵N labeling makes it invaluable in nuclear magnetic resonance (NMR) spectroscopy, particularly for tracking nitrogen-containing moieties in chemical or biological systems .
Properties
IUPAC Name |
propan-1-(15N)amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-AZXPZELESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[15NH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584068 | |
| Record name | Propan-1-(~15~N)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53754-16-8 | |
| Record name | Propan-1-(~15~N)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53754-16-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: Propylamine can be synthesized by the alkylation of ammonia with propanol in the presence of a solid catalyst under high pressure and temperature.
Reduction of Propionitrile: Another method involves the reduction of propionitrile using hydrogen in the presence of a metal catalyst.
Industrial Production Methods:
Alkylation Process: The industrial production of propylamine primarily involves the alkylation of ammonia with propanol.
Reduction Process: The reduction of propionitrile with hydrogen in the presence of a metal catalyst is also employed in industrial settings to produce high-purity propylamine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propylamine can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: Propylamine can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution Reagents: Halogenated compounds and other electrophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of propylamine.
Reduction Products: Different amine derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
NMR Spectroscopy
Hyperpolarization Techniques
One of the most significant applications of Propan-1-(~15~N)amine is in enhancing the sensitivity of NMR spectroscopy through hyperpolarization techniques. Hyperpolarization increases the signal strength of NMR signals, making it easier to detect low-concentration substances. A study demonstrated that by utilizing para-hydrogen induced polarization (PHIP), the 15N nuclei in amino acid derivatives, including this compound, can achieve high polarization levels. This enhancement allows for the observation of dynamic processes and metabolic imaging in vivo, which is crucial for medical diagnostics .
Table 1: Hyperpolarization Data for this compound
| Parameter | Value |
|---|---|
| Proton Polarization () | 0.28% |
| Nitrogen Polarization () | 0.18% |
| Longitudinal Relaxation Time () | 77 s |
Metabolic Imaging
The ability to hyperpolarize 15N in amino acids opens avenues for metabolic imaging applications. The long relaxation times observed in these compounds allow for prolonged monitoring of metabolic processes. This is particularly useful in studying metabolic anomalies and understanding disease mechanisms through non-invasive imaging techniques .
Structural Analysis
15N NMR Spectroscopy
This compound serves as a valuable tool in structural analysis via 15N NMR spectroscopy. Its incorporation into various molecular structures aids in elucidating complex molecular interactions and conformations. Research has shown that 15N NMR can effectively differentiate between tautomeric forms and complexation states of nitrogen-containing compounds, providing insights into their reactivity and stability .
Biochemical Research
Protein Labeling
In biochemical research, this compound can be utilized for labeling proteins, enabling detailed studies on protein dynamics and interactions through NMR techniques. For instance, the incorporation of 15N-labeled amino acids into proteins allows researchers to track conformational changes and interactions within complex biological systems .
Case Study: Amelogenin Phosphorylation
A specific application was highlighted in a study involving amelogenin proteins, where 15N-labeled serine was incorporated to investigate phosphorylation effects on protein self-assembly into nanostructures. The results indicated that 15N labeling facilitated the observation of structural changes upon phosphorylation, showcasing the utility of nitrogen labeling in understanding protein behavior .
Environmental Applications
Carbon Capture Technologies
This compound is also relevant in environmental chemistry, particularly regarding carbon capture technologies. Research has explored various amines as solvents for capturing CO2 emissions from industrial processes. The incorporation of labeled amines can help trace reaction pathways and optimize solvent performance under different operational conditions .
Mechanism of Action
The mechanism of action of propylamine involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and interact with other molecules through its amine group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares Propan-1-(~15~N)amine with key structural analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Nitrogen Substitution | Key Structural Features |
|---|---|---|---|---|
| This compound | C₃H₉¹⁵N | 59.11 | Primary amine | Linear chain, ¹⁵N isotope label |
| 2-Propen-1-amine (Allylamine) | C₃H₇N | 57.09 | Primary amine | Unsaturated allyl group (CH₂=CH-CH₂-NH₂) |
| Triallylamine | C₉H₁₅N | 137.23 | Tertiary amine | Three allyl groups attached to nitrogen |
| N,N-Dimethyl-1-propyn-1-amine | C₅H₉N | 83.13 | Tertiary amine | Propynyl group (C≡C-CH₂-) and dimethyl-N |
| N-Methyl-2-phenylpropan-1-amine | C₁₀H₁₅N | 149.24 | Secondary amine | Branched chain with phenyl substituent |
Notes:
- Propan-1-amine (unlabeled) has a molecular formula of C₃H₉N (natural ¹⁴N isotope) . lists an incorrect formula (C₃H₈N), likely a typographical error.
This compound
- Reactivity: Undergoes typical primary amine reactions (e.g., alkylation, acylation).
- Applications : Used in NMR spectroscopy for elucidating nitrogen environments in organic and biological molecules . Also serves as a building block in synthesizing labeled pharmaceuticals.
2-Propen-1-amine (Allylamine)
- Reactivity : The allyl group enables addition reactions (e.g., Michael addition) and polymerization.
- Applications : Precursor to pharmaceuticals (e.g., antifungal agents) and polymers like polyallylamine .
Triallylamine
- Reactivity : Tertiary amine with three allyl groups; participates in radical polymerization and cross-linking.
- Applications : Used in resins, ion-exchange materials, and as a cross-linker in hydrogels .
N,N-Dimethyl-1-propyn-1-amine
- Reactivity : The propynyl group (C≡C-) allows click chemistry (e.g., azide-alkyne cycloaddition).
- Applications : Intermediate in synthesizing heterocycles and bioactive molecules .
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)
Spectroscopic Differentiation
- ¹⁵N NMR: this compound exhibits distinct ¹⁵N chemical shifts (typically δ = 20–40 ppm for aliphatic amines), enabling precise tracking in complex mixtures. Non-labeled analogs require indirect detection methods .
- Mass Spectrometry : The ¹⁵N label increases the molecular ion mass by 1 Da compared to the natural isotope, facilitating identification in MS-based assays .
Physicochemical Properties
| Property | This compound | Allylamine | Triallylamine |
|---|---|---|---|
| Boiling Point (°C) | ~48–50 | ~53–55 | ~200–210 |
| Solubility in Water | Miscible | Miscible | Low |
| pKa (NH₂/NH₃⁺) | ~10.6 | ~9.5 | Not applicable |
Notes:
Biological Activity
Propan-1-(~15~N)amine, a nitrogen-labeled derivative of propylamine, is a compound of interest in various biological and pharmacological studies. The presence of a nitrogen isotope allows for enhanced tracking and analysis in biochemical applications, particularly in metabolic studies and drug development. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound has the molecular formula and is characterized by the presence of a primary amine functional group. This structure contributes to its basicity and nucleophilicity, making it biologically active in various systems. The incorporation of the ~15N isotope aids in NMR spectroscopy applications, providing insights into molecular interactions and dynamics.
The biological activity of amines, including this compound, is primarily attributed to their ability to interact with biological molecules through hydrogen bonding and nucleophilic attack. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: Amines can act as competitive inhibitors for enzymes by mimicking substrates.
- Receptor Modulation: They may bind to neurotransmitter receptors, affecting signaling pathways related to mood and cognition.
- Cell Membrane Interaction: The basic nature allows for interaction with phospholipid bilayers, potentially altering membrane fluidity and function.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Cytotoxicity: Studies have shown that compounds with amine groups can exhibit cytotoxic effects on cancer cells. For instance, derivatives related to this compound have been evaluated for their efficacy against MCF-7 breast cancer cells using MTT assays, demonstrating significant cytotoxic properties compared to standard treatments like Tamoxifen .
- Neurotransmission Modulation: As a primary amine, this compound may influence neurotransmitter systems. Amines are known to participate in the synthesis of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation .
- Antimicrobial Activity: Compounds containing amine groups have been reported to possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies
Several studies have highlighted the biological significance of nitrogen-labeled amines:
- Study on Cytotoxic Effects: A study synthesized various amine derivatives and tested their cytotoxic effects on human cancer cell lines. Results indicated that certain structural modifications enhanced their efficacy against MCF-7 cells while maintaining low toxicity towards normal cells .
- Metabolic Pathway Tracking: Research utilizing ~15N-labeled compounds has demonstrated the utility of this compound in tracing metabolic pathways in vivo. This application is particularly valuable in understanding drug metabolism and pharmacokinetics .
Data Table: Biological Activities of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
